molecular formula C18H21N5O2 B4521595 4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide

4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide

Cat. No.: B4521595
M. Wt: 339.4 g/mol
InChI Key: CWPYKKGFWJAREA-UHFFFAOYSA-N
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Description

4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide is a complex organic compound that features a pyridyl group and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Piperazino Group: The piperazino group is often synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Coupling Reaction: The final step involves coupling the pyridyl and piperazino groups with a butanamide backbone under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or piperazino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridyl or piperazino derivatives.

Scientific Research Applications

4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide involves its interaction with specific molecular targets. The pyridyl and piperazino groups can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-phenyl-1-pyrrolidinecarbothioamide
  • 2-oxo-N-phenyl-1-azepanecarboxamide
  • 2-oxo-1-phenyl-1-propylhydrazine

Uniqueness

4-oxo-N-(2-pyridyl)-4-[4-(2-pyridyl)piperazino]butanamide is unique due to its dual pyridyl and piperazino groups, which confer specific chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-oxo-N-pyridin-2-yl-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(21-15-5-1-3-9-19-15)7-8-18(25)23-13-11-22(12-14-23)16-6-2-4-10-20-16/h1-6,9-10H,7-8,11-14H2,(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPYKKGFWJAREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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